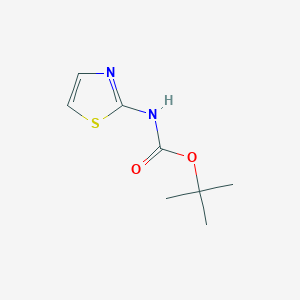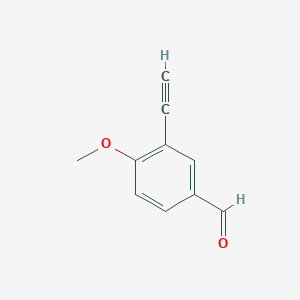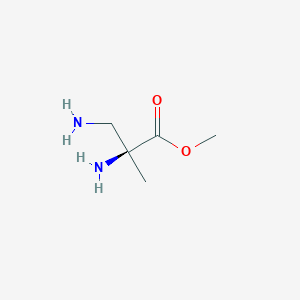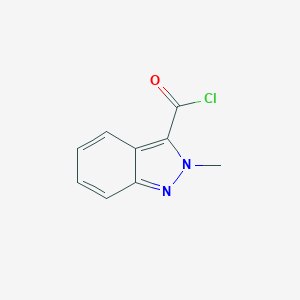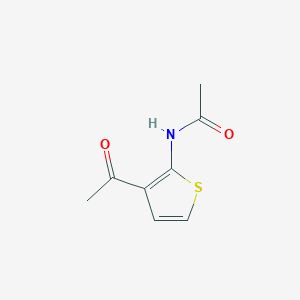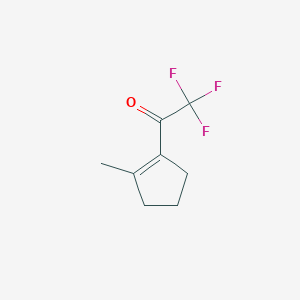
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI), also known as TFEC, is a synthetic compound with potential applications in scientific research. TFEC is a ketone with a trifluoromethyl group and a cyclopentenyl ring, which makes it a unique compound with interesting properties.
Mécanisme D'action
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) is not fully understood. However, studies have shown that it can undergo various reactions, such as nucleophilic addition, electrophilic substitution, and reduction. These reactions make it a versatile compound for use in organic synthesis.
Effets Biochimiques Et Physiologiques
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can inhibit the growth of certain cancer cells. This suggests that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) in lab experiments is its high yield during synthesis. It is also a stable compound that can be stored for long periods without degradation. However, one of the limitations is that it is a relatively new compound, and its properties are not fully understood.
Orientations Futures
There are several future directions for the use of Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) in scientific research. One direction is the synthesis of new compounds using Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) as a starting material. Another direction is the study of its biological activity and potential use as an anticancer agent. Additionally, Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) can be used as a probe to study the reactivity of other compounds. Further research is needed to fully understand the potential applications of Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) in scientific research.
Conclusion:
In conclusion, Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) is a unique compound with potential applications in scientific research. Its synthesis method is well-established, and it can be used as a starting material for the synthesis of other compounds. Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) has shown potential as an anticancer agent, and further research is needed to fully understand its biological activity. The future directions for the use of Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) in scientific research are promising, and it is an exciting compound to study.
Méthodes De Synthèse
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) can be synthesized using various methods. One of the commonly used methods is the reaction of cyclopentenylmagnesium bromide with trifluoroacetyl chloride. The reaction yields Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) as a white solid with a high yield.
Applications De Recherche Scientifique
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) has potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a starting material for the synthesis of other compounds. Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) can be used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals.
Propriétés
Numéro CAS |
163882-71-1 |
|---|---|
Nom du produit |
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) |
Formule moléculaire |
C8H9F3O |
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-methylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C8H9F3O/c1-5-3-2-4-6(5)7(12)8(9,10)11/h2-4H2,1H3 |
Clé InChI |
RCXQKCIQVRRYMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1)C(=O)C(F)(F)F |
SMILES canonique |
CC1=C(CCC1)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



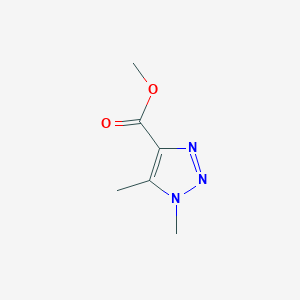
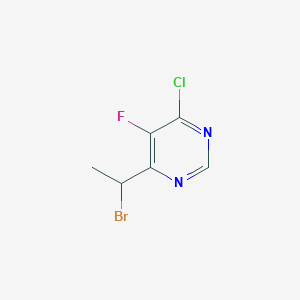
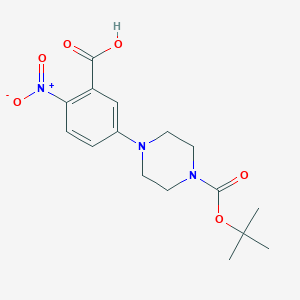
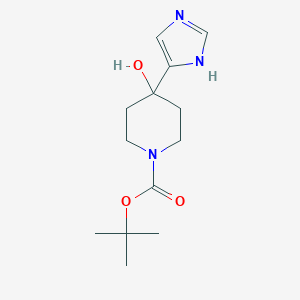


![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)
